molecular formula C14H15NO5 B15337747 Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B15337747
M. Wt: 277.27 g/mol
InChI Key: SSSKTEHKBRUMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group and two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using an appropriate dehydrating agent, such as acetic anhydride, to yield the isoxazole ring. The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.

    Reduction: Formation of 5-(2,5-dimethoxyphenyl)isoxazol-3-amine.

    Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the isoxazole ring and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate
  • 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylic acid
  • 5-(2,5-Dimethoxyphenyl)isoxazole-3-amine

Uniqueness

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of two methoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-19-14(16)11-8-13(20-15-11)10-7-9(17-2)5-6-12(10)18-3/h5-8H,4H2,1-3H3

InChI Key

SSSKTEHKBRUMKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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